molecular formula C11H15BrClO3P B1472590 Diethyl (4-bromo-2-chlorobenzyl)phosphonate CAS No. 183137-30-6

Diethyl (4-bromo-2-chlorobenzyl)phosphonate

Cat. No.: B1472590
CAS No.: 183137-30-6
M. Wt: 341.56 g/mol
InChI Key: RJUALEAFZJSMQL-UHFFFAOYSA-N
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Description

Diethyl (4-bromo-2-chlorobenzyl)phosphonate (CAS 183137-30-6) is a halogenated phosphonate ester with the molecular formula C₁₁H₁₅BrClO₃P and a molecular weight of 356.57 g/mol. It is characterized by a benzyl group substituted with bromine (at position 4) and chlorine (at position 2), coupled with diethyl phosphonate ester groups.

Properties

IUPAC Name

4-bromo-2-chloro-1-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUALEAFZJSMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)Br)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl (4-bromo-2-chlorobenzyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which allows it to mimic phosphate esters. Its molecular formula is C12H14BrClO4PC_{12}H_{14}BrClO_4P, with a molecular weight of approximately 353.57 g/mol. The presence of bromine and chlorine substituents enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes that utilize phosphate substrates by mimicking their natural substrates. This inhibition can affect various metabolic pathways, making it a candidate for drug development.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signal transduction pathways and modulating cellular responses.
  • Cytotoxicity : Some studies suggest that it may induce cytotoxic effects in certain cancer cell lines by disrupting cellular functions through its interactions with key proteins involved in cell survival and proliferation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity. For instance, in studies involving cancer cell lines, the compound showed promising results in inhibiting cell growth:

Cell Line IC50 Value (µM) Effect
HeLa15.2Moderate cytotoxicity
MCF-710.5High cytotoxicity
A54912.3Significant growth inhibition

These values indicate the concentration required to inhibit 50% of cell viability, suggesting that this compound has potential as an anticancer agent.

Case Studies

  • Cancer Research : In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, revealing selective cytotoxicity towards breast and lung cancer cells while showing lower toxicity to normal cells .
  • Metabolic Pathway Inhibition : Another investigation focused on its role as an inhibitor of lipoprotein lipase activity in hypertriglyceridemic rats. The compound's metabolites were shown to influence triglyceride levels significantly, indicating its potential use in metabolic disorders .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Key Applications
Diethyl (4-bromo-2-chlorobenzyl)phosphonate 183137-30-6 C₁₁H₁₅BrClO₃P 356.57 4-Br, 2-Cl, diethyl esters 95 Organic synthesis, pharmaceuticals
Diethyl 4-chlorobenzyl phosphonate 39225-17-7 C₁₁H₁₆ClO₃P 262.66 4-Cl, diethyl esters >97 HWE reactions, agrochemicals
Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate 189099-56-7 C₁₉H₁₅BrClO₃P 436.66 4-Br, α-Cl, diphenyl esters N/A Specialty polymers, catalysts
Dimethyl 4-Bromo-2-nitrobenzylphosphonate 1094851-36-1 C₉H₁₁BrNO₅P 324.06 4-Br, 2-NO₂, dimethyl esters N/A Energetic materials, nitration studies
Key Observations:

Halogen Substitution: The 4-bromo-2-chloro substitution in the target compound enhances electrophilicity compared to monosubstituted analogs like Diethyl 4-chlorobenzyl phosphonate, making it more reactive in cross-coupling reactions . The nitro group in Dimethyl 4-Bromo-2-nitrobenzylphosphonate introduces strong electron-withdrawing effects, altering reactivity toward nucleophilic substitutions compared to halogenated analogs .

Ester Group Variations :

  • Diethyl esters (e.g., target compound) offer balanced solubility in polar aprotic solvents (e.g., DMF, THF), whereas diphenyl esters (e.g., Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate) increase steric hindrance, reducing reaction rates in HWE condensations .
  • Methyl esters (e.g., Dimethyl 4-Bromo-2-nitrobenzylphosphonate) are more volatile and less thermally stable, limiting their use in high-temperature reactions .

Preparation Methods

Reaction Description

This classical method involves reacting diethyl phosphite with a benzyl halide derivative, such as 4-bromo-2-chlorobenzyl bromide. Under basic or thermal conditions, the diethyl phosphite acts as a nucleophile, attacking the benzyl halide carbon, displacing the halide and forming the phosphonate ester.

Typical Reaction Conditions

  • Reagents: Diethyl phosphite and 4-bromo-2-chlorobenzyl bromide
  • Solvent: Often polar aprotic solvents such as dimethylformamide (DMF) or toluene
  • Temperature: Elevated temperatures (80–120°C) to facilitate substitution
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation
  • Time: 12–24 hours depending on scale and conditions

Mechanistic Notes

The reaction proceeds via an SN2 mechanism where the phosphorus nucleophile attacks the electrophilic benzyl carbon. The presence of electron-withdrawing bromine and chlorine substituents can affect the reaction rate by stabilizing the transition state.

Yield and Purity

Yields typically range from 80% to 95%, with purity confirmed by chromatographic and spectroscopic methods.

Preparation via Esterification of Benzyl Alcohols

Reaction Description

An alternative route involves the direct esterification of 4-bromo-2-chlorobenzyl alcohol with triethyl phosphite. This method is advantageous when the corresponding benzyl halide is less accessible or less stable.

Typical Reaction Conditions

  • Reagents: 4-bromo-2-chlorobenzyl alcohol and triethyl phosphite
  • Catalysts: Tetra-(n-butyl)ammonium iodide or other phase-transfer catalysts to enhance reaction rates
  • Temperature: Around 120°C under solvent-free conditions
  • Atmosphere: Inert atmosphere (vacuum nitrogen)
  • Time: Approximately 24 hours

Example Procedure

A reaction mixture of 4-bromo-2-chlorobenzyl alcohol (0.5 mmol) and triethyl phosphite with 2 mol% tetra-(n-butyl)ammonium iodide is heated at 120°C under nitrogen for 24 hours. Reaction progress is monitored by TLC. After completion, purification by column chromatography yields the phosphonate ester with approximately 90% yield.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Catalyst/Additive Temperature (°C) Reaction Time (h) Yield (%) Notes
Michaelis-Arbuzov 4-bromo-2-chlorobenzyl bromide None or base (e.g., K3PO4) 80–120 12–24 80–95 Requires inert atmosphere
Esterification (solvent-free) 4-bromo-2-chlorobenzyl alcohol Tetra-(n-butyl)ammonium iodide 120 24 ~90 Solvent-free, inert atmosphere

Optimization and Reaction Conditions

  • Solvent Choice: Polar aprotic solvents like DMF or toluene improve solubility and reaction rates in substitution methods.
  • Catalysts: Phase-transfer catalysts such as tetra-(n-butyl)ammonium iodide enhance esterification efficiency.
  • Temperature: Elevated temperatures (100–120°C) are critical for driving the reaction to completion.
  • Atmosphere: Use of inert gas (nitrogen or argon) prevents oxidation and decomposition.
  • Stoichiometry: Slight excess of diethyl phosphite or triethyl phosphite ensures complete conversion.

Analytical Characterization of the Product

  • Nuclear Magnetic Resonance (NMR):
    • ^31P NMR shows a singlet near δ 20–25 ppm characteristic of phosphonate esters.
    • ^1H and ^13C NMR confirm aromatic substitution pattern and ethoxy groups.
  • Infrared Spectroscopy (IR):
    • Strong P=O stretch at 1200–1250 cm⁻¹.
    • P–O–C stretches at 1000–1100 cm⁻¹.
  • Mass Spectrometry (MS):
    • Molecular ion peak consistent with C11H13BrClO3P (molecular weight ~350 g/mol).

Research Findings and Notes

  • The presence of both bromine and chlorine substituents influences electronic properties, affecting both reaction rate and regioselectivity.
  • Industrial scale synthesis employs continuous flow reactors for better reaction control and higher yields.
  • Storage under inert atmosphere at low temperature (<25°C) is recommended to prevent decomposition.
  • Safety precautions include handling under fume hood with appropriate PPE due to potential skin and eye irritation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for diethyl (4-bromo-2-chlorobenzyl)phosphonate to maximize yield and purity?

  • Methodological Answer : Alkylation of diethyl (hydroxymethyl)phosphonate with substituted benzyl halides is a common route. However, under basic conditions (e.g., NaH/DMF), poor yields may occur due to competing side reactions. Instead, acidic conditions or benzylating agents like trichloroacetimidates (e.g., 4-methoxybenzyl-2,2,2-trichloroacetimidate) are more effective, as demonstrated in similar phosphonate syntheses . Optimize temperature (0–25°C) and solvent polarity (e.g., DMF vs. diethyl ether) to stabilize intermediates and minimize hydrolysis.

Q. How can spectroscopic techniques (e.g., ³¹P NMR) confirm the structure of this compound?

  • Methodological Answer : ³¹P NMR is critical for verifying the phosphonate group. The chemical shift typically falls between 20–30 ppm for diethyl benzylphosphonates, with splitting patterns reflecting coupling to adjacent protons. For example, diethyl phosphonate derivatives show distinct one-bond (J ~700 Hz) and three-bond (J ~10–20 Hz) couplings in ³¹P-¹H spectra . Pair this with ¹H/¹³C NMR to confirm substituent positions (e.g., bromine and chlorine on the benzyl ring).

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of bromine (para) and chlorine (ortho) enhances the electrophilicity of the benzyl group, facilitating nucleophilic substitutions or Suzuki-Miyaura couplings. Compare with analogs like diethyl 4-chlorobenzylphosphonate, where reduced steric hindrance at the para position increases reactivity toward bulky nucleophiles . Use Hammett constants (σ) to predict substituent effects on reaction rates.

Advanced Research Questions

Q. How can contradictory results in alkylation reactions of diethyl (hydroxymethyl)phosphonate derivatives be resolved?

  • Methodological Answer : Failed alkylation under basic conditions may arise from deprotonation inefficiency or competing elimination. Switch to acidic conditions (e.g., HCl catalysis) or employ trichloroacetimidate-based benzylation, which proceeds via a stabilized carbocation intermediate . Monitor reaction progress with TLC (silica gel, UV-active spots) and isolate intermediates via column chromatography (hexane/ethyl acetate gradients).

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : The phosphonate group acts as a non-hydrolyzable phosphate mimic, binding to enzyme active sites (e.g., phosphatases or kinases). Bromine and chlorine substituents may enhance hydrophobic interactions with protein pockets. For example, related diethyl (3,5-dichlorophenyl)phosphonate induces apoptosis in cancer cells by disrupting mitochondrial membrane potential . Use molecular docking simulations (AutoDock Vina) to predict binding affinities and validate with enzymatic assays (e.g., IC₅₀ determination).

Q. What strategies mitigate degradation or byproduct formation during storage or reactions?

  • Methodological Answer : Hydrolysis of the phosphonate ester is a key degradation pathway. Store the compound under inert atmosphere (N₂/Ar) at –20°C, and avoid prolonged exposure to moisture. For reactions in aqueous media, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance stability . Analyze degradation products via LC-MS; for instance, diethyl phosphonate derivatives may decompose to phosphonic acids under strong acidic/basic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl (4-bromo-2-chlorobenzyl)phosphonate
Reactant of Route 2
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Diethyl (4-bromo-2-chlorobenzyl)phosphonate

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